molecular formula C27H25N3O3 B6419472 4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941120-90-7

4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6419472
CAS No.: 941120-90-7
M. Wt: 439.5 g/mol
InChI Key: DQORPWVNITZLES-UHFFFAOYSA-N
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Description

The compound "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a fascinating molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features make it an interesting subject for scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing this compound involves the cyclization of appropriate precursors under specific conditions. The synthesis typically starts with the reaction of a substituted benzyl alcohol with a phenyl ethyl ketone, followed by cyclization and further functionalization to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound might involve optimizing reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Converts certain functional groups to more oxidized states.

  • Reduction: : Often involves the reduction of nitro groups or carbonyl functionalities.

  • Substitution: : Involves replacing one functional group with another under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: Halides, alcohols, amines.

Major Products

Major products of these reactions depend on the specific pathways but can include various derivatives with altered functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable for designing new materials and catalysts.

Biology

In biological research, this compound's structure may interact with biological molecules, such as proteins or nucleic acids, enabling studies on its potential as a drug candidate or as a tool for probing biological pathways.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its interactions with specific biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound may find uses in creating specialized materials, such as polymers or coatings, due to its distinctive chemical properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The specific pathways and targets depend on the compound's structure and the nature of its modifications during reactions.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" stands out due to its combination of benzyl, phenyl, and pyrrolo[3,4-d]pyrimidine moieties, which confer unique chemical and biological properties.

List of Similar Compounds

Similar compounds include:

  • 4-[4-(methoxy)phenyl]-6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the benzyl ether group, leading to different reactivity.

  • 6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the substituted benzyl group, affecting its biological interactions.

  • 4-[4-(benzyloxy)phenyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the phenylethyl group, altering its overall properties.

This compound's uniqueness lies in the specific arrangement and interaction of its functional groups, making it a versatile and valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

6-(2-phenylethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-26-24-23(17-30(26)16-15-19-7-3-1-4-8-19)28-27(32)29-25(24)21-11-13-22(14-12-21)33-18-20-9-5-2-6-10-20/h1-14,25H,15-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORPWVNITZLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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